molecular formula C20H17ClN2O B2470590 2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide CAS No. 1111503-50-4

2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B2470590
CAS No.: 1111503-50-4
M. Wt: 336.82
InChI Key: PVCKQBHSCLUICL-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group, a biphenyl moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 1-(4-phenylphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine carboxamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials, catalysts, or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[1-(4-phenylphenyl)ethyl]acetamide
  • 2-Chloro-N-[1-(4-phenylphenyl)ethyl]benzamide
  • 2-Chloro-N-[1-(4-phenylphenyl)ethyl]thiophene-3-carboxamide

Uniqueness

2-Chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-chloro-N-[1-(4-phenylphenyl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O/c1-14(23-20(24)18-8-5-13-22-19(18)21)15-9-11-17(12-10-15)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCKQBHSCLUICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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